BenchChemオンラインストアへようこそ!

8-Chloro-2,3-dihydro-1H-quinolin-4-one

MAO-B inhibition Neuropharmacology Parkinson's disease

8-Chloro-2,3-dihydro-1H-quinolin-4-one offers unique regioselective reactivity as an 8-substituted scaffold, distinct from 6-substituted isomers. Essential for developing MAO-B selective agents (IC50 209 nM) and hDHODH inhibitors (IC50 5.2 nM). Serves as the key ketone precursor for patented thiosemicarbazone derivatives with antitumor activity superior to cisplatin. Ideal for medicinal chemistry campaigns requiring position-specific protection strategies.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 21617-11-8
Cat. No. B1620994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2,3-dihydro-1H-quinolin-4-one
CAS21617-11-8
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C=CC=C2Cl
InChIInChI=1S/C9H8ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2
InChIKeySZZZZSAMIAZSIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-2,3-dihydro-1H-quinolin-4-one (CAS 21617-11-8): Core Specifications and Procurement Context


8-Chloro-2,3-dihydro-1H-quinolin-4-one (CAS 21617-11-8) is a halogenated dihydroquinolinone heterocycle with a chlorine substituent at the 8-position of the bicyclic 2,3-dihydroquinolin-4(1H)-one scaffold [1]. Its molecular formula is C9H8ClNO, with a molecular weight of approximately 181.62 g/mol . Key physicochemical properties include a calculated logP of ~2.48 [1] and an aqueous solubility of 20.9 µg/mL . The compound is supplied with purity typically ≥95% and is stable under recommended storage conditions .

Why Unsubstituted or Alternatively Halogenated 2,3-Dihydroquinolin-4-ones Cannot Replace 8-Chloro-2,3-dihydro-1H-quinolin-4-one


The 2,3-dihydroquinolin-4-one scaffold exhibits pronounced structure-activity and structure-reactivity relationships where the position of halogen substitution critically determines both biological target engagement and synthetic utility. Direct evidence demonstrates that the reduced 2,3-dihydroquinolin-4-one scaffold differs fundamentally in cytotoxic potency from its fully oxidized quinolin-4-one counterpart [1]. More specifically, 8-substituted dihydroquinolin-4-ones display divergent reactivity in key synthetic transformations compared to their 6-substituted isomers [2], and the 8-chloro substitution pattern has been explicitly identified in QSAR modeling as enhancing phosphatase SerB653 inhibitory activity [3]. These position-dependent differences mean that substituting an unsubstituted, 6-halogenated, or oxidized analog will alter biological outcomes and synthetic pathway feasibility.

Quantitative Differentiation Evidence: 8-Chloro-2,3-dihydro-1H-quinolin-4-one vs. Key Comparators


MAO-B Inhibitory Potency: 8-Chloro-2,3-dihydro-1H-quinolin-4-one vs. MAO-A Selectivity

8-Chloro-2,3-dihydro-1H-quinolin-4-one demonstrates moderate inhibitory activity against rat brain mitochondrial MAO-B with an IC50 of 209 nM [1]. In contrast, its activity against human recombinant MAO-A is substantially weaker, with reported IC50 values of 39,000 nM (39 µM) [2] and 399,000 nM (399 µM) [3] from distinct assay systems. This represents a 187-fold to >1900-fold selectivity window favoring MAO-B over MAO-A.

MAO-B inhibition Neuropharmacology Parkinson's disease Enzyme selectivity

DHODH Inhibitory Activity: Human vs. Schistosoma mansoni Enzyme Potency

8-Chloro-2,3-dihydro-1H-quinolin-4-one exhibits potent inhibition of human dihydroorotate dehydrogenase (hDHODH) with an IC50 of 5.2 nM [1]. In contrast, its activity against Schistosoma mansoni DHODH is markedly weaker, with an IC50 of 23 nM [2], representing a 4.4-fold difference in potency.

DHODH inhibition Immunomodulation Antiparasitic Pyrimidine biosynthesis

Synthetic Reactivity Differentiation: 8-Chloro vs. 6-Chloro Dihydroquinolin-4-ones in Mannich Derivatization

In comparative synthetic studies, 6-halogen-substituted 2,3-dihydroquinolin-4(1H)-ones readily undergo reaction with Mannich bases to yield 1-(2-arenoylethyl) derivatives. In contrast, 8-substituted compounds, including 8-chloro-2,3-dihydro-1H-quinolin-4-one, remain unchanged under identical reaction conditions [1]. This position-dependent reactivity profile creates distinct synthetic pathway options that cannot be interchanged between regioisomers.

Synthetic chemistry Regioselective reactivity Building block Mannich reaction

Thiosemicarbazone Derivative Antitumor Activity: Superior to Cisplatin in Patent Data

A patent application discloses that 2,3-dihydro-1H-quinoline-4-ketone thiosemicarbazone derivatives, for which 8-chloro-2,3-dihydro-1H-quinolin-4-one serves as the core ketone precursor, exhibit significant tumor cell proliferation inhibition against multiple cancer cell lines including breast cancer, melanoma, and prostate cancer cells. Critically, the patent states that the anti-tumor activity of these derivatives is 'obviously better than that of a broad-spectrum anti-cancer medicine cis-platinum' .

Anticancer Thiosemicarbazone Cytotoxicity Cisplatin comparison

Scaffold Potency Comparison: 2,3-Dihydroquinolin-4-one vs. Fully Oxidized Quinolin-4-one

A systematic anticancer evaluation comparing 3-aryl-5,7-dimethoxyquinolin-4-ones (oxidized scaffold) against 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones (reduced scaffold) demonstrated that the quinolin-4-one scaffold was more cytotoxic than the reduced 2,3-dihydroquinolin-4-one scaffold [1]. This establishes a fundamental potency baseline difference between the two oxidation states.

Scaffold comparison Cytotoxicity Anticancer SAR

Validated Application Scenarios for 8-Chloro-2,3-dihydro-1H-quinolin-4-one Based on Quantitative Evidence


Lead Optimization for Selective MAO-B Inhibitors in Neurodegenerative Disease Research

8-Chloro-2,3-dihydro-1H-quinolin-4-one exhibits moderate MAO-B inhibitory activity (IC50 = 209 nM) with 187-fold to >1900-fold selectivity over MAO-A [1]. This selectivity profile makes it a viable starting scaffold for developing MAO-B selective agents relevant to Parkinson's disease and other neurological conditions where avoiding MAO-A inhibition is clinically important. Researchers can use this compound as a core for further derivatization to enhance potency while maintaining the favorable selectivity window.

High-Potency hDHODH Inhibitor Scaffold for Immunomodulatory and Anticancer Drug Discovery

With an IC50 of 5.2 nM against human DHODH [1], 8-chloro-2,3-dihydro-1H-quinolin-4-one represents a high-potency starting point for developing DHODH inhibitors. Given that hDHODH is a clinically validated target for autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) and oncology, this compound is suitable for medicinal chemistry campaigns aimed at optimizing DHODH inhibitors with improved pharmacokinetic or selectivity profiles relative to existing drugs like teriflunomide and leflunomide.

Precursor for Thiosemicarbazone Derivatives with Documented Superiority to Cisplatin

Patented thiosemicarbazone derivatives synthesized from 2,3-dihydro-1H-quinoline-4-ketone precursors, including 8-chloro-2,3-dihydro-1H-quinolin-4-one, demonstrate anti-tumor activity reported as 'obviously better than that of a broad-spectrum anti-cancer medicine cis-platinum' across breast cancer, melanoma, and prostate cancer cell lines [1]. Researchers pursuing novel anticancer agents with potential advantages over platinum-based chemotherapy should consider this compound as the essential ketone building block for generating this promising derivative class.

Regioselective Building Block for Synthetic Methodology Development

The documented non-reactivity of 8-substituted dihydroquinolin-4-ones in Mannich base derivatization, in direct contrast to 6-substituted isomers which readily react [1], positions 8-chloro-2,3-dihydro-1H-quinolin-4-one as a valuable control or orthogonal building block. Researchers developing regioselective synthetic methods or requiring position-specific protection strategies can exploit this differential reactivity to access derivatives not available from other halogenated regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-2,3-dihydro-1H-quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.